molecular formula C6H10N4O B13648662 (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine

(1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13648662
M. Wt: 154.17 g/mol
InChI Key: PPZGGCLNWHBBNV-UHFFFAOYSA-N
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Description

(1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine: is an organic compound that features both an oxetane ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reaction: One common method to synthesize (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine involves a cycloaddition reaction between an azide and an alkyne. This reaction typically proceeds under copper-catalyzed conditions (CuAAC) to form the triazole ring.

    Oxetane Formation: The oxetane ring can be introduced through a nucleophilic substitution reaction where a suitable leaving group is replaced by an oxetane moiety.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or other reduced forms.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the ring-opening can lead to various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.

Major Products:

    Oxidation Products: Oxides or nitroso derivatives.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Functionalized derivatives with various nucleophiles.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Bioconjugation: The triazole ring is often used in bioconjugation techniques, linking biomolecules for various studies.

Medicine:

    Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds:

    (1-(Oxetan-3-yl)methanamine: Similar structure but lacks the triazole ring.

    1,2,3-Triazole derivatives: Compounds with the triazole ring but without the oxetane moiety.

Uniqueness:

  • The combination of the oxetane and triazole rings in (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine provides a unique set of chemical properties, making it versatile for various applications.
  • The presence of both rings allows for diverse reactivity and interactions, which can be tailored for specific uses in research and industry.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

[1-(oxetan-3-yl)triazol-4-yl]methanamine

InChI

InChI=1S/C6H10N4O/c7-1-5-2-10(9-8-5)6-3-11-4-6/h2,6H,1,3-4,7H2

InChI Key

PPZGGCLNWHBBNV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=C(N=N2)CN

Origin of Product

United States

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